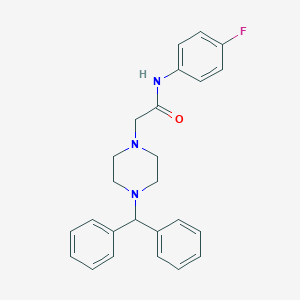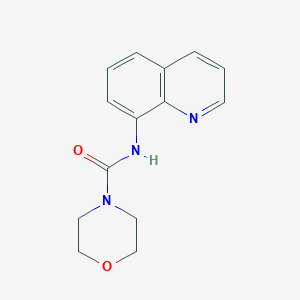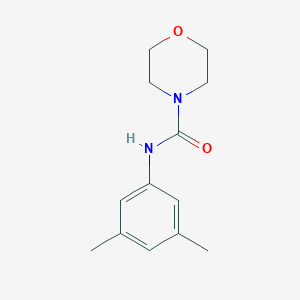
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring substituted with a chlorine atom, an ether linkage, a piperazine ring, and a fluorophenyl group, making it a subject of study in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Nucleophilic Substitution: The reaction of 1-chloronaphthalene with sodium hydroxide to form 1-naphthol.
Ether Formation: The reaction of 1-naphthol with 1-chloro-3-bromopropane under basic conditions to form 1-(1-chloronaphthalen-2-yloxy)propan-2-ol.
Piperazine Addition: The reaction of the intermediate with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
科学研究应用
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
作用机制
The mechanism of action of 1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications.
相似化合物的比较
Similar Compounds
1-(1-Naphthyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: Similar structure but lacks the chlorine and fluorine substitutions.
1-(2-Chloronaphthalen-1-yloxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol: Similar structure with different positions of chlorine and naphthalene ring.
1-(1-Chloronaphthalen-2-yl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol: Similar structure with different positions of fluorine on the phenyl ring.
Uniqueness
1-((1-Chloronaphthalen-2-yl)oxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O2/c24-23-19-6-2-1-5-17(19)9-10-22(23)29-16-18(28)15-26-11-13-27(14-12-26)21-8-4-3-7-20(21)25/h1-10,18,28H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKLDQHVFICXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4,5-dimethyl-2-[(morpholinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B500175.png)
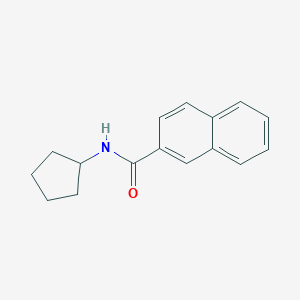
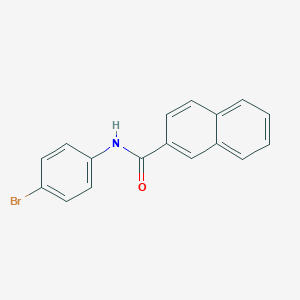
![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
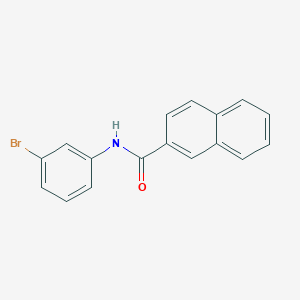
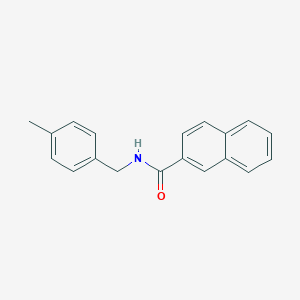
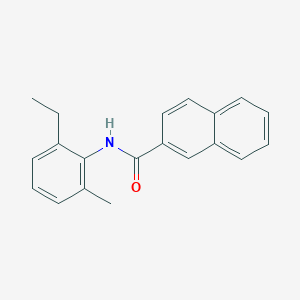
![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)
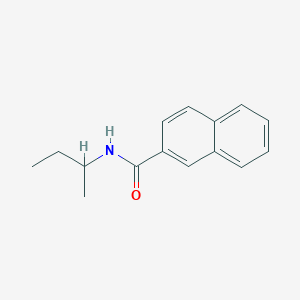
![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
![N-[4-(benzyloxy)phenyl]-2,2-dimethylbutanamide](/img/structure/B500192.png)
